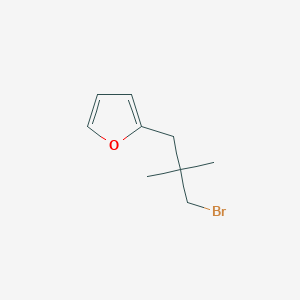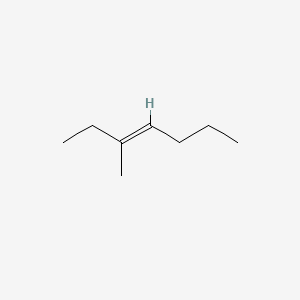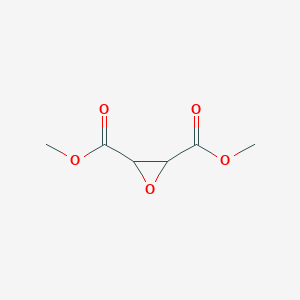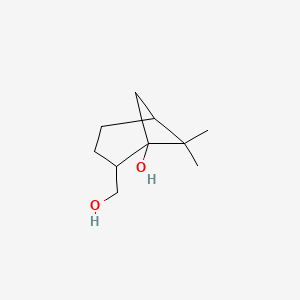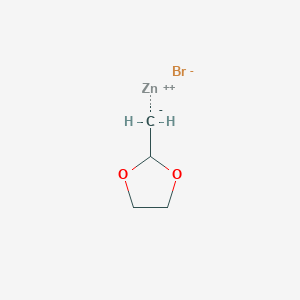
zinc;2-methanidyl-1,3-dioxolane;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2-methanidyl-1,3-dioxolane;bromide: is an organozinc compound with the molecular formula C4H7BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the Negishi cross-coupling reaction, which is a powerful method for creating aryl or heteroaryl scaffolds via C-C bond formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of zinc;2-methanidyl-1,3-dioxolane;bromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In an industrial setting, the compound is often produced in bulk using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Negishi Cross-Coupling Reaction: This is the primary reaction where zinc;2-methanidyl-1,3-dioxolane;bromide is used.
Allylic Alkylation: The compound can also be used in allylic alkylation reactions in the presence of an iridium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts, iridium catalysts, organic halides.
Conditions: Inert atmosphere, typically in THF as a solvent, and controlled temperature.
Major Products: The major products formed from these reactions are aryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: Zinc;2-methanidyl-1,3-dioxolane;bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of natural products and pharmaceuticals due to its ability to form C-C bonds efficiently .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent often have significant biological activity. For example, many pharmaceuticals are synthesized using intermediates formed through Negishi cross-coupling reactions .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of organic materials, including polymers and advanced materials. Its role in forming complex molecular structures makes it indispensable in material science .
Mecanismo De Acción
The mechanism by which zinc;2-methanidyl-1,3-dioxolane;bromide exerts its effects is primarily through its role as a nucleophile in the Negishi cross-coupling reaction. The zinc atom coordinates with the organic halide, facilitating the transfer of the organic group to the palladium catalyst. This results in the formation of a new C-C bond, with the zinc bromide acting as a leaving group .
Comparación Con Compuestos Similares
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- 2-(1,3-Dioxolan-2-yl)ethylzinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
Comparison: While all these compounds are used in similar types of reactions, zinc;2-methanidyl-1,3-dioxolane;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in the formation of C-C bonds. Its use in the Negishi cross-coupling reaction is particularly noteworthy, as it allows for the efficient synthesis of complex aryl and heteroaryl compounds .
Propiedades
Fórmula molecular |
C4H7BrO2Zn |
|---|---|
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
zinc;2-methanidyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C4H7O2.BrH.Zn/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZEBRGOCCZOTNDU-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1OCCO1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)







